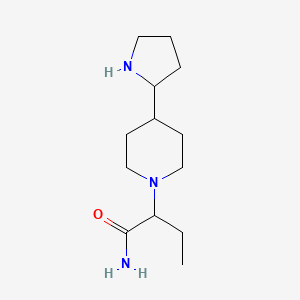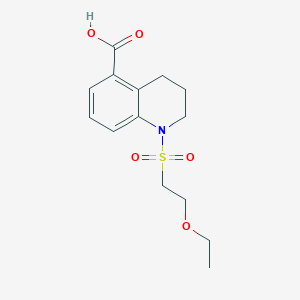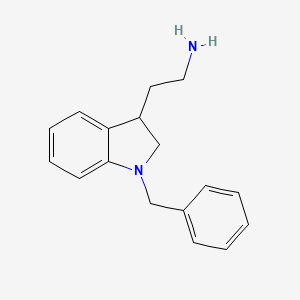
2-(4-Pyrrolidin-2-ylpiperidin-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Pyrrolidin-2-ylpiperidin-1-yl)butanamide, also known as PBP or N-phenylacetyl-L-prolylglycine ethyl ester, is a synthetic compound that belongs to the family of nootropic drugs. It was first developed in the 1970s by a Romanian chemist, Corneliu Giurgea, who coined the term "nootropic" to describe drugs that enhance cognitive function without causing harmful side effects. PBP has been studied extensively for its potential use in improving memory, learning, and overall cognitive performance.
Mécanisme D'action
The exact mechanism of action of 2-(4-Pyrrolidin-2-ylpiperidin-1-yl)butanamide is not fully understood, but it is believed to work by increasing the levels of various neurotransmitters in the brain such as acetylcholine, dopamine, and norepinephrine. 2-(4-Pyrrolidin-2-ylpiperidin-1-yl)butanamide may also enhance the activity of certain enzymes and receptors involved in cognitive function.
Biochemical and Physiological Effects:
2-(4-Pyrrolidin-2-ylpiperidin-1-yl)butanamide has been shown to have various biochemical and physiological effects on the brain. It can increase cerebral blood flow, oxygen consumption, and glucose metabolism. 2-(4-Pyrrolidin-2-ylpiperidin-1-yl)butanamide may also enhance the synthesis and release of various neurotransmitters in the brain, leading to improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-Pyrrolidin-2-ylpiperidin-1-yl)butanamide in lab experiments is its ability to enhance cognitive function without causing harmful side effects. 2-(4-Pyrrolidin-2-ylpiperidin-1-yl)butanamide has also been shown to have a low toxicity profile, making it a safe and effective compound for use in research. However, one limitation of using 2-(4-Pyrrolidin-2-ylpiperidin-1-yl)butanamide in lab experiments is its relatively high cost compared to other nootropic drugs.
Orientations Futures
There are many potential future directions for research on 2-(4-Pyrrolidin-2-ylpiperidin-1-yl)butanamide. One area of interest is its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 2-(4-Pyrrolidin-2-ylpiperidin-1-yl)butanamide may also have potential applications in improving cognitive function in healthy individuals, particularly in older adults. Further research is needed to fully understand the mechanisms of action of 2-(4-Pyrrolidin-2-ylpiperidin-1-yl)butanamide and its potential uses in various areas of medicine and cognitive enhancement.
Méthodes De Synthèse
The synthesis of 2-(4-Pyrrolidin-2-ylpiperidin-1-yl)butanamide involves the reaction of N-phenylacetyl-L-prolylglycine with ethyl ester in the presence of a catalyst. The resulting compound is then purified using various techniques such as chromatography and recrystallization. The yield of 2-(4-Pyrrolidin-2-ylpiperidin-1-yl)butanamide is typically around 50-60%, and the purity can be as high as 99%.
Applications De Recherche Scientifique
2-(4-Pyrrolidin-2-ylpiperidin-1-yl)butanamide has been extensively studied for its potential use in improving cognitive function. It has been shown to enhance memory, learning, and attention in both animal and human studies. 2-(4-Pyrrolidin-2-ylpiperidin-1-yl)butanamide has also been studied for its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
2-(4-pyrrolidin-2-ylpiperidin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-2-12(13(14)17)16-8-5-10(6-9-16)11-4-3-7-15-11/h10-12,15H,2-9H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVHKTMRYSQRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N1CCC(CC1)C2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-aminoethyl)-1-[(3-hydroxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7569650.png)
![2-[4-(trifluoromethyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B7569651.png)

![N-(3-aminobutyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7569677.png)
![1-[3-(Aminomethyl)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B7569681.png)
![N-[3-(aminomethyl)phenyl]-5-chlorothiophene-2-sulfonamide](/img/structure/B7569683.png)
![1-[1-(3,5-Dimethylpiperidin-1-yl)sulfonylpiperidin-2-yl]ethanamine](/img/structure/B7569686.png)
![[2-(1-Aminoethyl)piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7569688.png)

![3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7569720.png)
![3-(1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7569725.png)
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrazin-2-amine](/img/structure/B7569740.png)

